molecular formula C12H10N2O5 B028012 1-Acetyl-6-nitro-1H-indol-3-YL acetate CAS No. 108669-74-5

1-Acetyl-6-nitro-1H-indol-3-YL acetate

Cat. No. B028012
M. Wt: 262.22 g/mol
InChI Key: CUHAPBLVXGVKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-6-nitro-1H-indol-3-YL acetate, commonly known as ANIA, is a chemical compound that belongs to the indole family. It is a yellow crystalline powder that is soluble in organic solvents. ANIA has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of ANIA is not fully understood. However, it is believed that ANIA acts as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. ANIA has also been reported to exhibit antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

ANIA has been reported to have various biochemical and physiological effects. ANIA has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. ANIA has also been reported to exhibit neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

ANIA has several advantages as a research tool. It is readily available and relatively inexpensive. ANIA is also stable under normal laboratory conditions. However, ANIA has some limitations, such as its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research on ANIA. One potential area of research is the development of new synthetic routes for ANIA and related compounds. Another area of research is the investigation of the potential use of ANIA in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, the development of new applications for ANIA in material science and catalysis is an exciting area of research.

Synthesis Methods

The synthesis of ANIA involves the reaction of 6-nitroindole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The product is then purified using column chromatography to obtain pure ANIA.

Scientific Research Applications

ANIA has been extensively studied for its potential applications in various fields such as organic chemistry, medicinal chemistry, and material science. ANIA has been used as a starting material for the synthesis of various compounds such as indole derivatives, heterocyclic compounds, and natural products.

properties

CAS RN

108669-74-5

Product Name

1-Acetyl-6-nitro-1H-indol-3-YL acetate

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

(1-acetyl-6-nitroindol-3-yl) acetate

InChI

InChI=1S/C12H10N2O5/c1-7(15)13-6-12(19-8(2)16)10-4-3-9(14(17)18)5-11(10)13/h3-6H,1-2H3

InChI Key

CUHAPBLVXGVKGV-UHFFFAOYSA-N

SMILES

CC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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